molecular formula C18H23N5OS B14155039 1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile CAS No. 204775-59-7

1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile

Cat. No.: B14155039
CAS No.: 204775-59-7
M. Wt: 357.5 g/mol
InChI Key: AECMGDGQAXXPFM-UHFFFAOYSA-N
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Description

1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a morpholine ring, a thieno ring, and a naphthyridine core

Preparation Methods

The synthesis of 1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile can be compared with similar compounds such as:

Properties

CAS No.

204775-59-7

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

1-amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile

InChI

InChI=1S/C18H23N5OS/c1-18(2)8-11-12(10-22(18)3)16(23-4-6-24-7-5-23)21-17-14(11)15(20)13(9-19)25-17/h4-8,10,20H2,1-3H3

InChI Key

AECMGDGQAXXPFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CN1C)C(=NC3=C2C(=C(S3)C#N)N)N4CCOCC4)C

solubility

15 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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